N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylbenzyl group and a trifluoromethyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylbenzyl chloride and trifluoromethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-ethylbenzyl chloride is reacted with trifluoromethylamine under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the ethylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-one.
Reduction: Reduced amine derivatives with modified functional groups.
Substitution: Substituted amine derivatives with different substituents replacing the trifluoromethyl or ethylbenzyl groups.
Scientific Research Applications
Chemistry: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-methylbenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(3-ethylbenzyl)-N-(difluoromethyl)propan-2-amine
- N-(3-ethylbenzyl)-N-(trifluoromethyl)butan-2-amine
Uniqueness: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both an ethylbenzyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C13H18F3N |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[(3-ethylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C13H18F3N/c1-4-11-6-5-7-12(8-11)9-17(10(2)3)13(14,15)16/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
WHCGFJKECOWYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CN(C(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.